Product packaging for Fmoc-3-(4-Quinolyl)-L-Ala-OH(Cat. No.:)

Fmoc-3-(4-Quinolyl)-L-Ala-OH

Cat. No.: B13332461
M. Wt: 438.5 g/mol
InChI Key: UILNMPKRVDFFIU-VWLOTQADSA-N
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Description

Fmoc-3-(4-Quinolyl)-L-Ala-OH is a useful research compound. Its molecular formula is C27H22N2O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22N2O4 B13332461 Fmoc-3-(4-Quinolyl)-L-Ala-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1

InChI Key

UILNMPKRVDFFIU-VWLOTQADSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC5=CC=CC=C45)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O

Origin of Product

United States

Chemical Identity and Properties

Fmoc-3-(4-Quinolyl)-L-Ala-OH is a derivative of the amino acid L-alanine. smolecule.com Its structure is characterized by two key modifications: the attachment of a 9-fluorenylmethoxycarbonyl (Fmoc) group to the alpha-amino group and the incorporation of a quinoline (B57606) moiety at the beta-position of the alanine (B10760859) side chain. smolecule.com The Fmoc group is a base-labile protecting group, fundamental to modern solid-phase peptide synthesis (SPPS) for preventing unintended reactions at the N-terminus during peptide chain elongation. smolecule.comnih.gov The quinoline ring, an aromatic heterocycle, imparts distinct photophysical and interactive properties to the amino acid. smolecule.com

Key chemical properties of the compound are summarized in the table below.

PropertyValue
CAS Number 214852-56-9 smolecule.com
Molecular Formula C₂₇H₂₂N₂O₄ smolecule.com
Molecular Weight 438.47 g/mol smolecule.com
Appearance White or off-white to pale yellow powder chemimpex.com
Purity Typically ≥95% biorbyt.com

Table 1: Physicochemical Properties of this compound.

Synthesis

The synthesis of Fmoc-3-(4-Quinolyl)-L-Ala-OH is typically achieved through established methods in organic chemistry, preparing it as a building block for subsequent use in peptide synthesis. While specific, multi-step total synthesis routes from precursor chemicals are proprietary to manufacturers, its utilization in peptide synthesis follows the well-documented Fmoc/tBu (tert-butyl) strategy. smolecule.comnih.gov

In solid-phase peptide synthesis (SPPS), the process generally involves:

Resin Loading: Anchoring the first amino acid to a solid support, such as a Wang or Rink amide resin. smolecule.com

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. smolecule.commdpi.com

Coupling: The carboxyl group of this compound is activated using coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma) and then reacted with the exposed amine on the growing peptide chain. smolecule.com

Iteration: These deprotection and coupling steps are repeated to elongate the peptide sequence. uci.edu

Cleavage and Final Deprotection: Once the desired peptide is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). smolecule.com

Applications in Peptide Synthesis

The primary application of Fmoc-3-(4-Quinolyl)-L-Ala-OH is as a specialized building block in SPPS. smolecule.comchemimpex.com The Fmoc/tBu methodology is the predominant approach for creating synthetic peptides for research and therapeutic development due to its milder conditions compared to older Boc-based chemistry. nih.goviris-biotech.de Incorporating non-canonical amino acids like quinolyl-alanine allows for the synthesis of peptides and peptidomimetics with novel structures and enhanced properties. smolecule.comnih.gov

The quinoline (B57606) moiety can introduce specific structural constraints and interaction capabilities into a peptide sequence. smolecule.com These include engaging in π-π stacking interactions and hydrogen bonding, which can influence the peptide's secondary structure, stability, and binding affinity to biological targets. smolecule.com

Role in Fluorescence Spectroscopy

The quinoline (B57606) ring system is inherently fluorescent, making Fmoc-3-(4-Quinolyl)-L-Ala-OH a valuable tool for creating fluorescently labeled peptides. chemimpex.com When incorporated into a peptide sequence, the quinolyl-alanine residue can act as an intrinsic fluorescent probe. chemimpex.comresearchgate.net This allows researchers to study peptide-protein interactions, conformational changes, and localization within cellular environments without the need for larger, potentially disruptive external fluorophores. beilstein-journals.org The fluorescence properties are sensitive to the local microenvironment, which can provide data on binding events or changes in peptide folding. beilstein-journals.orgrsc.org

Use in Peptide Based Probes

Building on its fluorescent properties, this compound is used to design and synthesize peptide-based fluorescent probes. chemimpex.comresearchgate.net These probes are engineered to detect and visualize specific biological molecules or events. researchgate.netbeilstein-journals.org For example, a peptide containing quinolyl-alanine might be designed to bind to a particular protein or nucleic acid. researchgate.net Upon binding, the change in the microenvironment around the quinoline (B57606) moiety can lead to a detectable change in its fluorescence signal, such as an increase in intensity ("switch-on" probe) or a shift in emission wavelength. researchgate.netrsc.org This makes such probes powerful tools for biological imaging and diagnostics. chemimpex.com

Application in Drug Discovery

In medicinal chemistry and drug discovery, Fmoc-3-(4-Quinolyl)-L-Ala-OH serves as a component for creating novel peptide-based therapeutics. smolecule.comchemimpex.com The quinoline (B57606) structure is a recognized pharmacophore found in various compounds with a wide range of biological activities, including antimicrobial and anticancer properties. smolecule.com

By incorporating quinolyl-alanine into peptide sequences, researchers aim to:

Enhance Bioactivity: The quinoline moiety can improve the binding affinity and selectivity of a peptide for its target receptor or enzyme. smolecule.com

Target Specific Receptors: It has been used in the development of ligands for G-protein coupled receptors (GPCRs), a major class of drug targets. smolecule.com The structural features of the quinoline ring can be advantageous for fitting into receptor binding pockets. smolecule.com

Research Findings

Scientific research has demonstrated the utility of incorporating quinoline-modified amino acids into peptides. Studies on somatostatin (B550006) analogues, for instance, used 3-(3′-quinolyl)alanine to probe structural requirements for receptor binding. The resulting peptides showed altered conformational flexibility and selective affinity for specific somatostatin receptor subtypes (SSTR1 and SSTR3). capes.gov.br

Furthermore, the general principle of using functionalized amino acids to create probes is well-established. Peptide-based probes have been successfully developed for detecting various biomolecules, including heparan sulfate (B86663) and nucleic acids, often showing high sensitivity and selectivity in biological samples and live cells. researchgate.netnih.gov While specific published research focusing solely on the 4-quinolyl isomer is specialized, the findings from related compounds underscore the potential of this building block. The ability to induce specific interactions like π-π stacking is a key research finding, as this can stabilize peptide conformations and enhance their interaction with biomolecules. smolecule.com

Modification TypeReagents/ConditionsApplication of Product
Sulfonation ClSO₃H, 0°CAqueous-phase probes
Ru(II) Coordination [RuCl₂(p-cymene)]₂, DCM, 25°CAnticancer agents
Photocrosslinking 365 nm irradiationPeptide-nucleic acid hybrids

Table 2: Example Chemical Modifications and Applications of the Quinoline (B57606) Moiety in Peptides. smolecule.com

Future Research Directions and Unresolved Challenges

Development of More Efficient and Scalable Synthetic Pathways

A primary challenge in the widespread application of Fmoc-3-(4-Quinolyl)-L-Ala-OH is the efficiency and scalability of its synthesis. Current synthetic routes can be complex and may result in modest yields, hindering its use in large-scale peptide synthesis for therapeutic or industrial applications. proteogenix.science Future research will likely focus on developing more streamlined and cost-effective synthetic methodologies.

Key areas for improvement include:

Novel Catalytic Methods: The development of more efficient catalytic systems for the key bond-forming reactions in the synthesis of the quinoline (B57606) moiety and its attachment to the alanine (B10760859) backbone could significantly improve yields and reduce the number of synthetic steps. researchgate.net

Greener Synthesis: A shift towards more environmentally friendly solvents and reagents is a growing trend in chemical synthesis. mdpi.com Research into sustainable and greener synthetic routes for this compound will be crucial for its long-term viability. mdpi.com

Convergent Synthesis Strategies: Exploring convergent approaches, where the quinoline and protected alanine fragments are synthesized separately and then combined, may offer a more efficient and higher-yielding alternative to linear synthetic strategies. proteogenix.science

Challenge Potential Solution Key Research Focus
Low overall yieldDevelopment of novel catalytic systemsHigh-throughput screening of catalysts
Use of hazardous reagentsImplementation of green chemistry principlesUse of environmentally benign solvents and reagents
High production costOptimization of reaction conditionsProcess intensification and flow chemistry
Difficulty in purificationDevelopment of more effective purification techniquesAdvanced chromatographic methods

Exploration of Novel Quinolyl Isomers and Their Impact on Properties

The properties of peptides containing quinolyl-alanine are highly dependent on the substitution pattern of the quinoline ring. mdpi.comnoveltyjournals.com While the 4-quinolyl isomer has been a focus of study, a systematic exploration of other isomers, such as 2-quinolyl, 3-quinolyl, 6-quinolyl, and 8-quinolyl alanines, is a promising area of future research. chemimpex.comechobiosystems.comchemimpex.com

The position of the nitrogen atom and the point of attachment to the alanine can significantly influence:

Peptide Conformation: The steric and electronic properties of different isomers can induce unique secondary structures in peptides. uni-muenchen.de For example, some aromatic oligoamides have been shown to fold into helical structures. uni-muenchen.de

Fluorescence Properties: The photophysical characteristics, including quantum yield and emission wavelength, can vary substantially between isomers, allowing for the fine-tuning of fluorescent probes.

Binding Affinity and Selectivity: The orientation of the quinoline ring can dramatically affect the interaction of the peptide with its biological target. mdpi.com

A comparative study of the different isomers would provide a valuable "structure-property" database for the rational design of peptides with specific desired characteristics.

Isomer Potential Impact on Properties Research Application
2-QuinolylAltered metal chelation and fluorescenceDevelopment of novel metal ion sensors
3-QuinolylDifferent hydrogen bonding capabilitiesDesign of peptides with specific folding patterns
6-QuinolylModified electronic propertiesTuning of photophysical characteristics for imaging
8-QuinolylUnique coordination geometryCreation of specific enzyme inhibitors

Integration into Advanced Biomolecular Systems for Complex Biological Probes

The fluorescent properties of the quinoline moiety make this compound an attractive building block for the creation of sophisticated biological probes. mdpi.com Future research will likely see its integration into more complex biomolecular systems to investigate intricate biological processes.

This includes the development of:

FRET-based Probes: Incorporating this compound as a donor or acceptor in Förster Resonance Energy Transfer (FRET) pairs will enable the real-time monitoring of dynamic processes such as protein-protein interactions and conformational changes.

Metal Ion Sensors: The quinoline ring can act as a chelator for metal ions, and its fluorescence can be modulated upon binding. nanobioletters.commdpi.com This opens the door to designing highly specific and sensitive sensors for biologically important metal ions like Zn²⁺, Cu²⁺, and Fe³⁺. mdpi.comnanobioletters.commdpi.com

Probes for Protein-Nucleic Acid Interactions: The ability to site-specifically introduce a fluorescent reporter into a protein can be a powerful tool for studying its interactions with DNA or RNA, providing insights into gene regulation and other fundamental processes. refeyn.com

Addressing Challenges in Site-Specific Incorporation into Proteins

The site-specific incorporation of unnatural amino acids into proteins, particularly those with bulky side chains like quinolyl-alanine, remains a significant challenge. nih.gov Current methods, such as stop codon suppression, often suffer from low efficiency and competition with release factors. frontiersin.orgacs.org

Future research will need to focus on:

Development of Novel Orthogonal tRNA Synthetases: A key to improving incorporation efficiency is the development of highly specific and efficient orthogonal aminoacyl-tRNA synthetase/tRNA pairs that are dedicated to the unnatural amino acid. nih.gov This involves extensive protein engineering and selection strategies. nih.govnih.gov

Engineered Ribosomes: Modifying the ribosome itself to better accommodate bulky amino acids could be a transformative approach to enhance incorporation efficiency.

Overcoming Cellular Machinery Limitations: The transport of the unnatural amino acid into the cell and the compatibility of the engineered translational machinery with the host cell's systems are critical hurdles to overcome, especially in mammalian cells. frontiersin.orgnih.gov

Challenge Approach Key Research Area
Low incorporation efficiencyEngineering of orthogonal synthetasesDirected evolution and rational design of synthetases
Competition with release factorsUse of engineered cell linesDevelopment of strains with modified release factors
Limited transport into cellsOptimization of delivery methodsNanoparticle-based delivery systems
Bulky side chain interferenceRibosome engineeringModification of the peptidyl transferase center

Design of Next-Generation Analytical Tools and Imaging Agents

The unique photophysical properties of the quinoline ring position this compound as a valuable component in the development of next-generation analytical tools and imaging agents. mdpi.com

Future directions in this area include:

PET Imaging Agents: The quinoline scaffold can be modified to incorporate positron-emitting radionuclides, enabling the development of novel Positron Emission Tomography (PET) imaging agents for diagnostics and tracking of biological processes in vivo.

Multiplexed Imaging: The development of a palette of quinolyl-alanine isomers with distinct spectral properties could enable simultaneous imaging of multiple targets within a cell or organism.

Super-Resolution Microscopy Probes: The photostability and brightness of certain quinoline derivatives could be harnessed to create probes suitable for advanced super-resolution imaging techniques, allowing for visualization of cellular structures with unprecedented detail.

The continued development and application of this compound and its isomers will undoubtedly push the boundaries of peptide science, offering new tools to probe and manipulate biological systems with increasing precision and sophistication.

An Examination of the Synthetic Amino Acid this compound

The field of peptide chemistry continuously evolves with the introduction of novel building blocks that expand the functional and structural diversity of synthetic peptides. Among these is this compound, a specialized amino acid derivative that has garnered interest for its unique properties. This article provides a focused overview of this compound, detailing its chemical characteristics, synthesis, and various applications in scientific research.

Q & A

Q. What are the critical handling and storage requirements for Fmoc-3-(4-Quinolyl)-L-Ala-OH to ensure stability during peptide synthesis?

Methodological Answer:

  • Handling: Use gloves, protective eyewear, and a lab coat to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Storage: Store at 2–8°C in a dry, airtight container. Avoid exposure to moisture, heat, or acidic/basic vapors to prevent premature deprotection or degradation .
  • Solubility: Pre-dissolve in DMF or 1,4-dioxane for SPPS. For aqueous experiments, use 1% acetic acid or buffered solutions (e.g., PBS) with sonication if precipitation occurs .

Q. What is the standard protocol for incorporating this compound into a peptide sequence using SPPS?

Methodological Answer:

Resin Activation: Use NovaPEG Rink Amide or similar resins. Pre-swell in DCM/DMF (1:1) for 30 minutes.

Deprotection: Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups.

Coupling: Activate this compound (4 equiv.) with HATU (3.8 equiv.) and DIEA (6 equiv.) in DMF for 30–60 minutes. Monitor coupling efficiency via Kaiser test .

Wash: Rinse resin with DMF, DCM, and MeOH to remove excess reagents .

Q. How can purity and identity be confirmed after synthesizing peptides containing this compound?

Methodological Answer:

  • Analytical HPLC: Use a C18 column (e.g., Waters XBridge BEH130) with a gradient of 5–100% solvent B (0.1% TFA in MeCN/H₂O) over 14 minutes. Monitor absorbance at 214 nm and 280 nm .
  • Mass Spectrometry (ESI-MS): Compare observed molecular weight with theoretical values. For example, a peptide with Mw ≈ 1500 Da should show [M+H]⁺ peaks matching ±0.5 Da .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Methodological Answer:

  • Reagent Selection: Replace HATU with PyBOP for improved activation of bulky residues. Increase DIEA to 8–10 equiv. to enhance base-driven coupling .
  • Extended Reaction Time: Perform double couplings (2 × 60 min) with fresh reagents.
  • Microwave Assistance: Use microwave irradiation (50°C, 20 W) to reduce reaction time and improve yield .
  • Side-Chain Protection: Ensure the 4-quinolyl group is unprotected, as its aromatic structure may stabilize intermediates .

Q. What analytical techniques are suitable for characterizing the 4-quinolyl moiety’s electronic environment in peptides?

Methodological Answer:

  • ¹H/¹³C-NMR: Analyze aromatic proton shifts (δ 7.5–8.5 ppm) to assess π-stacking or hydrogen bonding. Compare with free this compound .
  • UV-Vis Spectroscopy: The 4-quinolyl group exhibits absorbance at ~330 nm. Monitor changes in λmax to study conformational changes or metal coordination .
  • Fluorescence Quenching: Use anthraquinone or lanthanide conjugates to probe interactions via Förster resonance energy transfer (FRET) .

Q. How can researchers address unexpected side reactions (e.g., racemization or oxidation) during SPPS with this compound?

Methodological Answer:

  • Racemization Mitigation:
    • Use low-temperature coupling (0–4°C) and minimize basic conditions.
    • Add 1% HOBt to suppress base-induced racemization .
  • Oxidation Prevention:
    • Avoid DMSO or strong oxidizers. Use degassed solvents under inert gas (N₂/Ar).
    • Add 0.1 M ascorbic acid to scavenge free radicals .
  • Troubleshooting: Perform MALDI-TOF MS to identify byproducts (e.g., +16 Da for oxidation) and adjust reaction conditions .

Q. What strategies enable site-specific conjugation of this compound in hetero-bis-lanthanide peptide conjugates?

Methodological Answer:

Orthogonal Protection: Introduce SEA-PS or Alloc groups at non-quinolyl residues for selective deprotection .

Metal Coordination: Chelate lanthanides (e.g., Eu³⁺, Tb³⁺) via DOTA-tris(tBu) ester at the N-terminus, leaving the 4-quinolyl group for fluorescence tagging .

Native Chemical Ligation (NCL): Use this compound in C-terminal thioesters for chemoselective ligation with cysteine-rich domains .

Data Contradiction Analysis

Q. Discrepancies in reported solubility of Fmoc-protected amino acids: How to resolve conflicts between literature and experimental observations?

Methodological Answer:

  • Contextual Factors: Solubility data may vary due to solvent purity (e.g., residual TFA in DMF) or temperature. For example, this compound dissolves fully in 1% acetic acid at 25°C but precipitates at 4°C .
  • Empirical Testing: Prepare stock solutions (10 mM in DMF) and dilute into target buffers (e.g., PBS, pH 7.4). Centrifuge (14,000 × g, 10 min) to confirm clarity .
  • Alternative Solvents: Use 1:1 DMF/THF or 0.1% TFA in H₂O for problematic cases .

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